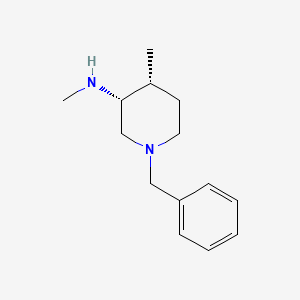![molecular formula C12H16N2O B569773 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one CAS No. 1346674-23-4](/img/structure/B569773.png)
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one
概要
説明
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one, also known as 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one, is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
BenchChem offers high-quality 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Catalysis
- Heterocyclic Scaffold Synthesis : Heterocyclic scaffolds, including tetrahydrobenzo[b]pyrans and pyrazines, are crucial in natural compounds and pharmaceuticals. Researchers have focused on developing new synthetic methods for these compounds using various organocatalysts, highlighting the importance of green chemistry principles in synthesis (Kiyani, 2018)[https://consensus.app/papers/advances-threecomponent-cyclocondensation-dimedone-kiyani/79b69e7920195f63a5297df291805846/?utm_source=chatgpt].
- Control of Pyrazines Generation : Pyrazines, which are related to the compound due to their nitrogen-containing heterocyclic structure, are synthesized through the Maillard reaction. Strategies for controlling pyrazine generation are crucial for enhancing desirable flavors in food processing (Yu et al., 2021)[https://consensus.app/papers/control-strategies-pyrazines-generation-maillard-yu/6cda2b5a93b658698a9dc3ad06ae98f4/?utm_source=chatgpt].
Pharmacological Applications
- Pharmacological Properties of Pyrazole Derivatives : A comprehensive review on pyrazole and its pharmacological properties reveals a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, among others. This underscores the versatility of nitrogen-containing heterocycles in drug development (Bhattacharya et al., 2022)[https://consensus.app/papers/comprehensive-review-pyrazole-pharmacological-bhattacharya/6dc6eb6ddde951f6890b7a0ff705a8df/?utm_source=chatgpt].
- Supramolecular Capsules from Calixpyrrole Scaffolds : Research on calixpyrrole derivatives for the construction of supramolecular capsules indicates significant potential for applications in drug delivery systems and molecular recognition, highlighting the structural diversity and functionality of heterocyclic compounds (Ballester, 2011)[https://consensus.app/papers/capsules-derived-calixpyrrole-scaffolds-ballester/c69e8fa5f47d516383400076a3076b11/?utm_source=chatgpt].
特性
IUPAC Name |
4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)6-8-5-9-11(15)13-3-4-14(9)10(8)7-12/h5H,3-4,6-7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNFLQSJSCQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)N3CCNC(=O)C3=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
CAS RN |
1346674-23-4 | |
| Record name | 7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/no-structure.png)
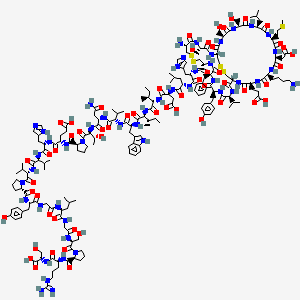
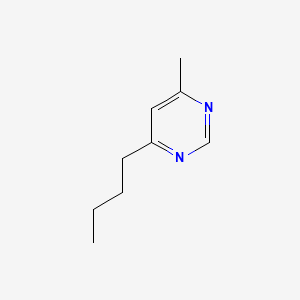


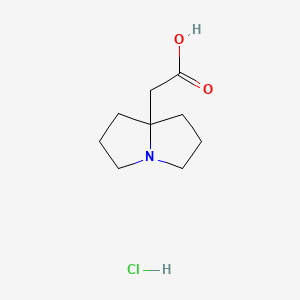
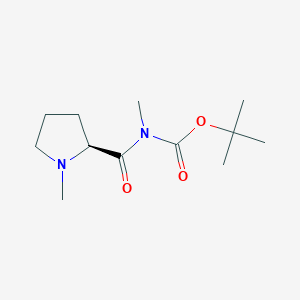
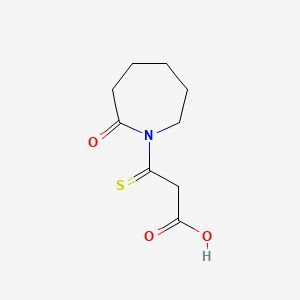
![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
